2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features both sulfonamide and thiophene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-benzenesulfonamidophenyl acetic acid with thiophen-2-ylmethylamine under specific conditions to form the desired product. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-3-yl)methyl]acetamide
- 2-(4-benzenesulfonamidophenyl)-N-[(furan-2-yl)methyl]acetamide
- 2-(4-benzenesulfonamidophenyl)-N-[(pyridin-2-yl)methyl]acetamide
Uniqueness
2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both sulfonamide and thiophene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(benzenesulfonamido)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(20-14-17-5-4-12-25-17)13-15-8-10-16(11-9-15)21-26(23,24)18-6-2-1-3-7-18/h1-12,21H,13-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQABVBIFOLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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